1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole
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Overview
Description
1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the tricyclic indole structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Known for its anticancer activity.
1H-indole-3-carbaldehyde: Used as a precursor in multicomponent reactions.
5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]indole: Studied for its diverse biological activities
Uniqueness
1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole is unique due to its specific chlorine and methyl substitutions, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
61191-14-8 |
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Molecular Formula |
C12H13ClN2 |
Molecular Weight |
220.70 g/mol |
IUPAC Name |
1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C12H13ClN2/c1-7-6-10-11(12(13)14-7)8-4-2-3-5-9(8)15-10/h6,15H,2-5H2,1H3 |
InChI Key |
NNGMQXITVRDQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(N2)CCCC3)C(=N1)Cl |
Origin of Product |
United States |
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